molecular formula C26H23N3O2 B2740664 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901005-52-5

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2740664
CAS No.: 901005-52-5
M. Wt: 409.489
InChI Key: LELGHSMEGWSYSB-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline belongs to the pyrazoloquinoline family, a class of heterocyclic compounds with fused pyrazole and quinoline rings. The compound features a 3,4-dimethoxyphenyl group at position 3 and a 3,4-dimethylphenyl group at position 1, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2/c1-16-9-11-19(13-17(16)2)29-26-20-7-5-6-8-22(20)27-15-21(26)25(28-29)18-10-12-23(30-3)24(14-18)31-4/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LELGHSMEGWSYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions

    Formation of Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a quinoline derivative can form the pyrazoloquinoline core.

    Introduction of Dimethoxy and Dimethyl Phenyl Groups: The next step involves the functionalization of the core with 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups. This can be achieved through electrophilic aromatic substitution reactions using reagents like dimethoxybenzene and dimethylbenzene under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparison of the target compound with structurally related analogs:

Table 1: Key Structural Analogs and Their Properties
Compound ID/Name Substituents (Position 1 and 3) Molecular Formula Molecular Weight Notable Properties/Activities
Target Compound 1: 3,4-dimethylphenyl; 3: 3,4-dimethoxyphenyl C27H24N3O2 422.51* Hypothesized enhanced lipophilicity
3-(4-Bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline 1: 3,4-dimethylphenyl; 3: 4-bromophenyl C24H19BrN3 430.34 Potential halogen-dependent bioactivity
C350-0670 1: 3,4-dimethylphenyl; 3: 3-methoxyphenyl C25H19F2N3O 415.44 Fluorine substituents may improve membrane permeability
C350-0683 1: 3,4-dimethylphenyl; 3: 3-methoxyphenyl C25H20FN3O 397.45 Reduced fluorination alters polarity
5-(3,4-Dimethoxyphenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline 1: H; 3: 3,4-dimethoxyphenyl C19H16N3O2 318.35 Isoquinoline core modifies π-conjugation

*Calculated molecular weight based on substituents.

Key Observations :

  • Lipophilicity : The 3,4-dimethylphenyl group at position 1 increases hydrophobicity, which may improve blood-brain barrier penetration relative to unsubstituted derivatives .
  • Fluorine Effects : Fluorinated analogs (e.g., C350-0670) exhibit lower molecular weights and higher polarity, which could influence pharmacokinetics .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C22H24N2O2
  • Molecular Weight : 348.44 g/mol
  • IUPAC Name : this compound

This compound features a pyrazoloquinoline core with two aromatic substituents that contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to pyrazoloquinolines exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazolo[4,3-c]quinoline showed potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using the MTT method on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that the compound exhibited an IC50 value in the low micromolar range (10-15 µM), suggesting strong anticancer potential.

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis induction
A54914Cell cycle arrest
HeLa11Inhibition of proliferation

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals.

Findings

  • DPPH Assay : The compound showed a significant reduction in DPPH radical concentration with an IC50 value of approximately 20 µM.
  • ABTS Assay : Similar results were observed with an IC50 value around 18 µM.

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and neurodegenerative disorders. Studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

The anti-inflammatory effects are attributed to the inhibition of NF-κB signaling pathways, which are critical in regulating inflammation.

Summary of Research Findings

The biological activity of This compound encompasses several promising areas:

  • Anticancer Properties : Effective against multiple cancer cell lines with mechanisms involving apoptosis.
  • Antioxidant Effects : Significant free radical scavenging ability.
  • Anti-inflammatory Activity : Inhibition of key inflammatory cytokines through modulation of signaling pathways.

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